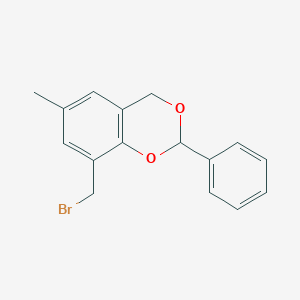
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound, also known as BMMD, has been synthesized using different methods and has been found to have both advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. It has been found to selectively bind to certain proteins and enzymes, which may be responsible for its antitumor activity and fluorescence properties.
生化学的および生理学的効果
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, which may be due to its ability to target certain enzymes and proteins that are involved in cell growth and division. It has also been found to selectively bind to certain proteins and enzymes, which may be responsible for its fluorescence properties.
実験室実験の利点と制限
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has both advantages and limitations for laboratory experiments. Its fluorescence properties make it a useful tool for imaging biological systems, as it can selectively bind to certain proteins and enzymes. However, its synthesis method can be complex and time-consuming, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine. It could be studied further for its antitumor activity, as well as its potential use as a fluorescent probe for imaging biological systems. Its mechanism of action could also be further explored to better understand how it targets certain enzymes and proteins. Additionally, new synthesis methods could be developed to make the compound more accessible for laboratory experiments.
Conclusion
In conclusion, 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on this compound could lead to new discoveries and advancements in various scientific fields.
合成法
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine can be synthesized using different methods, including the Grignard reaction and the Suzuki-Miyaura coupling reaction. The Grignard reaction involves the reaction of phenyl magnesium bromide with 6-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine, followed by the addition of formaldehyde and bromine. The Suzuki-Miyaura coupling reaction involves the reaction of 6-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with phenylboronic acid, followed by the addition of formaldehyde and bromine.
科学的研究の応用
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has been found to have potential applications in various fields of scientific research. It has been studied for its antitumor activity, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems, as it has been found to selectively bind to certain proteins and enzymes.
特性
CAS番号 |
159150-88-6 |
|---|---|
製品名 |
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine |
分子式 |
C16H15BrO2 |
分子量 |
319.19 g/mol |
IUPAC名 |
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C16H15BrO2/c1-11-7-13(9-17)15-14(8-11)10-18-16(19-15)12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 |
InChIキー |
HHXYEOOAWYSJME-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)CBr)OC(OC2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C(=C1)CBr)OC(OC2)C3=CC=CC=C3 |
同義語 |
4H-1,3-Benzodioxin,8-(bromomethyl)-6-methyl-2-phenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



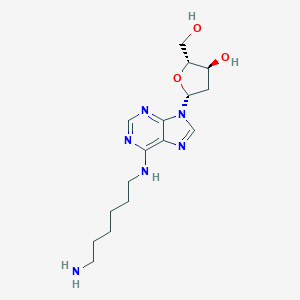
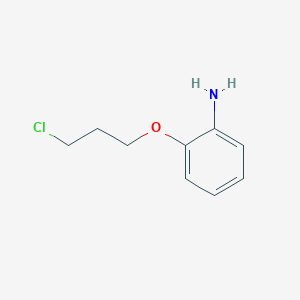
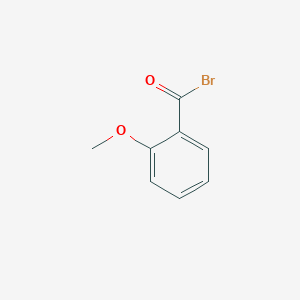
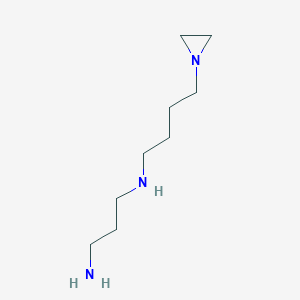
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)
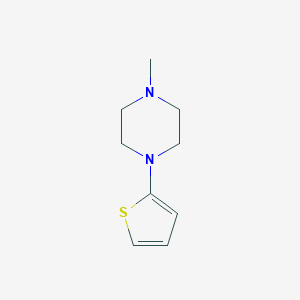
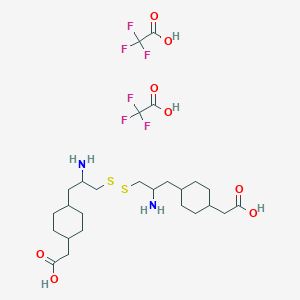
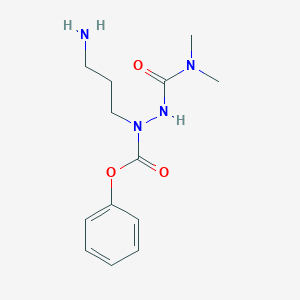
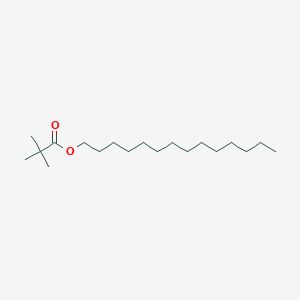
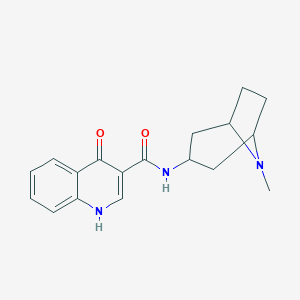
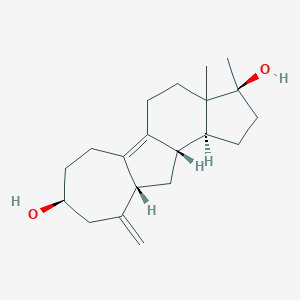
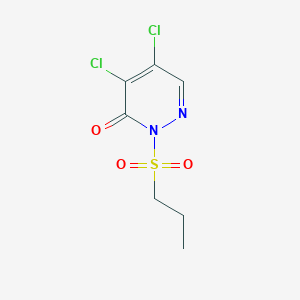
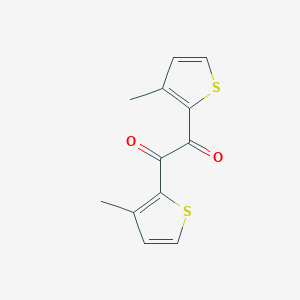
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)